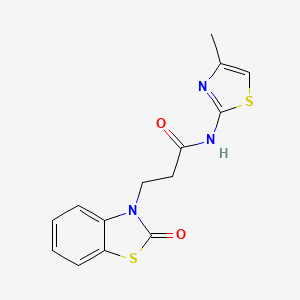

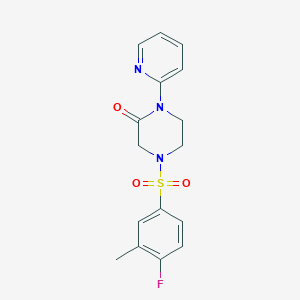

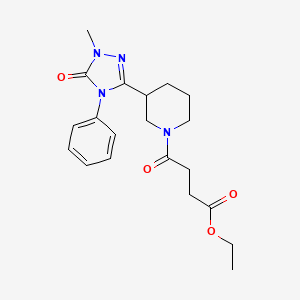

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Overview

Description

The compound N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a heterocyclic compound that appears to be related to a class of compounds with potential analgesic properties. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the papers, such as the presence of a benzothiazole moiety and an amide linkage.

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzothiazine carboxamides, which are structurally related to the compound of interest. An effective synthetic method for these compounds has been developed, which could potentially be adapted for the synthesis of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide . The synthesis of similar compounds, such as N-aryl-propanamides, has been reported, and these methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as NMR, IR spectroscopy, and mass spectrometry . A single crystal X-ray study has been reported for a structurally similar compound to determine its conformational features . These techniques could be applied to analyze the molecular structure of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide to gain insights into its conformation and structural characteristics.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, with studies showing the synthesis of poly-substituted thiophenes and thiadiazoles incorporating a benzothiazol-2-yl moiety . These reactions typically involve the interaction with activated chlorocompounds and could be relevant to understanding the chemical reactions that N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, with some demonstrating antimicrobial action and others showing psychotropic, anti-inflammatory, and cytotoxic activities . The physicochemical parameters and biological activities have been correlated with structural characteristics, which could be relevant for predicting the properties of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide . Additionally, the gelation behavior of benzamide derivatives has been studied, which could inform the physical properties of the compound .

Scientific Research Applications

1. Matrix Metalloproteinase Inhibition and Potential Wound Healing

A study by Incerti et al. (2018) explored compounds combining benzisothiazole and 4-thiazolidinone, which showed effectiveness in affecting the inflammatory/oxidative process involving matrix metalloproteinases (MMPs). These compounds, including derivatives of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, exhibited appreciable anti-inflammatory and potential wound healing effects, with some derivatives inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).

2. Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Zablotskaya et al. (2013) synthesized and characterized derivatives of N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, pointing to their diverse potential applications in biomedical research (Zablotskaya et al., 2013).

3. Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed significant antimicrobial activity, particularly against certain bacteria and fungi. Some compounds also demonstrated cytotoxicity against human leukemia cells, indicating potential applications in cancer research and treatment (Dawbaa et al., 2021).

4. Radioiodinated Nitroimidazole Analogues as Tumor Hypoxia Markers

Li et al. (2005) synthesized and radiolabeled nitroimidazole-based thioflavin-T derivatives, including those related to N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide. These compounds showed potential as tumor hypoxia markers, accumulating in hypoxic tumor cells and exhibiting properties that may assist in tumor imaging and diagnosis (Li et al., 2005).

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-9-8-20-13(15-9)16-12(18)6-7-17-10-4-2-3-5-11(10)21-14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVRMIBHMMUCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)